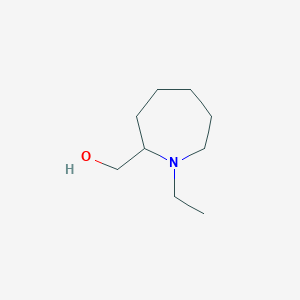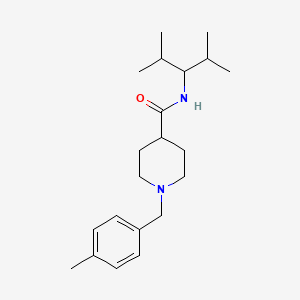
N-(3-acetylphenyl)-3-butoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-3-butoxybenzamide, also known as APB, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. It is a member of the class of benzamides, which are known to exhibit a wide range of biological activities. APB has attracted considerable attention due to its unique chemical structure and potential therapeutic properties.
科学的研究の応用
N-(3-acetylphenyl)-3-butoxybenzamide has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(3-acetylphenyl)-3-butoxybenzamide has been shown to modulate the activity of ion channels and receptors, which are essential for proper neuronal function. N-(3-acetylphenyl)-3-butoxybenzamide has also been studied for its potential use as a tool for investigating the role of specific ion channels and receptors in neuronal signaling.
In pharmacology, N-(3-acetylphenyl)-3-butoxybenzamide has been shown to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. N-(3-acetylphenyl)-3-butoxybenzamide has also been studied for its potential use in treating neurological disorders such as epilepsy and Parkinson's disease.
In medicinal chemistry, N-(3-acetylphenyl)-3-butoxybenzamide has been used as a starting point for the development of new benzamide derivatives with improved biological activity. This approach has led to the discovery of several novel compounds that exhibit potent biological activity and improved pharmacokinetic properties.
作用機序
The mechanism of action of N-(3-acetylphenyl)-3-butoxybenzamide is not fully understood, but it is thought to involve the modulation of ion channels and receptors in neuronal cells. N-(3-acetylphenyl)-3-butoxybenzamide has been shown to selectively target certain types of ion channels and receptors, leading to changes in neuronal activity. N-(3-acetylphenyl)-3-butoxybenzamide has also been shown to inhibit the activity of certain enzymes, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and physiological effects:
N-(3-acetylphenyl)-3-butoxybenzamide has been shown to have a wide range of biochemical and physiological effects. In neuronal cells, N-(3-acetylphenyl)-3-butoxybenzamide has been shown to modulate the activity of ion channels and receptors, leading to changes in neuronal signaling. N-(3-acetylphenyl)-3-butoxybenzamide has also been shown to inhibit the activity of certain enzymes, which may contribute to its analgesic and anti-inflammatory effects. In animal studies, N-(3-acetylphenyl)-3-butoxybenzamide has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications.
実験室実験の利点と制限
N-(3-acetylphenyl)-3-butoxybenzamide has several advantages for use in lab experiments. It is a well-characterized compound that can be synthesized in high yields and purity. N-(3-acetylphenyl)-3-butoxybenzamide also exhibits potent biological activity, making it a valuable tool for investigating the role of specific ion channels and receptors in neuronal signaling. However, there are also some limitations to the use of N-(3-acetylphenyl)-3-butoxybenzamide in lab experiments. For example, it may exhibit off-target effects that could complicate the interpretation of experimental results. Additionally, N-(3-acetylphenyl)-3-butoxybenzamide may have limited solubility in certain solvents, which could affect its efficacy in certain experimental systems.
将来の方向性
There are several future directions for research on N-(3-acetylphenyl)-3-butoxybenzamide. One area of interest is the development of new benzamide derivatives with improved biological activity and pharmacokinetic properties. Another area of interest is the investigation of the role of specific ion channels and receptors in neuronal signaling using N-(3-acetylphenyl)-3-butoxybenzamide as a tool. Additionally, N-(3-acetylphenyl)-3-butoxybenzamide may have potential applications in the development of new pain medications and treatments for neurological disorders. Further research is needed to fully understand the potential of N-(3-acetylphenyl)-3-butoxybenzamide in these areas.
合成法
The synthesis of N-(3-acetylphenyl)-3-butoxybenzamide involves the reaction between 3-butoxybenzoyl chloride and 3-acetylphenylamine. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography to obtain pure N-(3-acetylphenyl)-3-butoxybenzamide. The synthesis of N-(3-acetylphenyl)-3-butoxybenzamide has been optimized to achieve high yields and purity, making it a viable compound for scientific research.
特性
IUPAC Name |
N-(3-acetylphenyl)-3-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-4-11-23-18-10-6-8-16(13-18)19(22)20-17-9-5-7-15(12-17)14(2)21/h5-10,12-13H,3-4,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYKDWABLQLYCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5222922.png)
![2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5222931.png)
![4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzoic acid](/img/structure/B5222938.png)
![3-[(2,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5222944.png)

![2-(2-furyl)-5-imino-6-{3-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5222954.png)

![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(2-furylmethyl)ethanediamide]](/img/structure/B5222961.png)
![N-(3-chloro-4-methylphenyl)-2-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5222984.png)

![4-[(dimethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B5222993.png)

![1,3,6-trimethyl-5-[(4-morpholinylmethylene)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5222999.png)
